2-(methylamino)-4-(methylsulfanyl)butanamide
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Overview
Description
2-(methylamino)-4-(methylsulfanyl)butanamide is an organic compound that contains both amine and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-4-(methylsulfanyl)butanamide typically involves the reaction of 4-(methylsulfanyl)butanoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The general steps include:
- Activation of the carboxylic acid group of 4-(methylsulfanyl)butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
- Addition of methylamine to the activated carboxylic acid to form the amide bond.
- Purification of the product using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-4-(methylsulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the methylamino group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides or amines.
Scientific Research Applications
2-(methylamino)-4-(methylsulfanyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(methylamino)-4-(methylsulfanyl)butanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(ethylamino)-4-(methylsulfanyl)butanamide
- 2-(methylamino)-4-(ethylsulfanyl)butanamide
- 2-(methylamino)-4-(methylsulfanyl)pentanamide
Uniqueness
2-(methylamino)-4-(methylsulfanyl)butanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
1218141-31-1 |
---|---|
Molecular Formula |
C6H14N2OS |
Molecular Weight |
162.26 g/mol |
IUPAC Name |
2-(methylamino)-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C6H14N2OS/c1-8-5(6(7)9)3-4-10-2/h5,8H,3-4H2,1-2H3,(H2,7,9) |
InChI Key |
JBYSNNKPWGZSDM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCSC)C(=O)N |
Purity |
95 |
Origin of Product |
United States |
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